molecular formula C15H21N3S2 B10874466 2-[(3-Methylbutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

2-[(3-Methylbutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B10874466
M. Wt: 307.5 g/mol
InChI Key: VWTZLRLPGNJAPR-UHFFFAOYSA-N
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Description

2-(ISOPENTYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE is a heterocyclic compound that belongs to the class of benzothienopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ISOPENTYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the desired benzothienopyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(ISOPENTYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups at the 4-position.

Scientific Research Applications

2-(ISOPENTYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ISOPENTYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ISOPENTYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its specific substitution pattern and the presence of the isopentylsulfanyl group

Properties

Molecular Formula

C15H21N3S2

Molecular Weight

307.5 g/mol

IUPAC Name

2-(3-methylbutylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H21N3S2/c1-9(2)7-8-19-15-17-13(16)12-10-5-3-4-6-11(10)20-14(12)18-15/h9H,3-8H2,1-2H3,(H2,16,17,18)

InChI Key

VWTZLRLPGNJAPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NC(=C2C3=C(CCCC3)SC2=N1)N

Origin of Product

United States

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